1H,1H-Perfluorononyl acrylate is a fluorinated acrylate compound with significant applications in various scientific fields, particularly in materials science and biochemical research. It belongs to a class of chemicals known as per- and polyfluoroalkyl substances, which are characterized by their unique properties, including hydrophobicity and chemical stability. This compound is notable for its potential use in creating coatings and materials that require resistance to water, oils, and other solvents.
1H,1H-Perfluorononyl acrylate is classified under the category of fluorinated acrylates. Its chemical structure is defined by the presence of a nonyl group that is fully fluorinated, making it a part of the broader family of perfluoroalkyl compounds. The compound has been identified with the CAS number 4180-26-1 and has gained attention due to its applications in protective coatings and specialty polymers .
The synthesis of 1H,1H-Perfluorononyl acrylate typically involves the reaction of nonafluorobutyl acrylate with various initiators under controlled conditions. The process can be carried out through several methods, including:
The synthesis usually requires specific conditions such as temperature control and inert atmosphere to prevent unwanted reactions. For instance, using a nitrogen atmosphere can help maintain the integrity of the fluorinated components during synthesis .
The molecular formula of 1H,1H-Perfluorononyl acrylate is , with a molecular weight of approximately 418.15 g/mol. The structure features a long carbon chain that is fully fluorinated at certain positions, contributing to its unique properties.
The reactivity of 1H,1H-Perfluorononyl acrylate primarily involves polymerization reactions where it acts as a monomer. It can undergo free radical polymerization to form polymers that exhibit enhanced properties such as chemical resistance and durability.
In polymerization reactions:
The mechanism of action for 1H,1H-Perfluorononyl acrylate involves its ability to form stable bonds with substrates during polymerization. The presence of fluorinated groups enhances hydrophobic interactions while providing resistance against solvents and chemicals.
During polymerization:
Relevant data indicates that these properties make it suitable for applications requiring durability and resistance to environmental factors .
1H,1H-Perfluorononyl acrylate finds applications primarily in:
Conventional free radical polymerization remains the predominant industrial method for synthesizing PFNAC-based copolymers, primarily due to its tolerance to diverse functional groups and operational simplicity. The process typically employs water-soluble initiators such as ammonium persulfate (APS) or potassium persulfate (KPS) under nitrogen atmosphere. In a representative procedure, PFNAC (CAS 4180-26-1, C₁₂H₆F₁₆O₂) is emulsified with nonionic surfactants (e.g., polyoxyethylene ether) and anionic surfactants (e.g., sodium dodecylbenzenesulfonate) prior to initiation. The polymerization proceeds at 70-80°C for 6-10 hours, achieving monomer conversions exceeding 95% as confirmed by FTIR analysis of residual double bonds [1] [5]. The distinctive reactivity ratio of PFNAC (Q ≈ 0.8, e ≈ 1.3) necessitates controlled feeding strategies to prevent compositional drift in copolymers, which can be achieved through semi-batch processes with monomer starved conditions [2].
Critical to performance optimization is the selection of comonomers that enhance film-forming capability without compromising fluorinated surface enrichment. Common copolymer systems include:
Table 1: Comonomer Effects on PFNAC Copolymer Properties
Comonomer Type | Representative Example | Impact on Polymer Properties | Performance Effect |
---|---|---|---|
Hard Monomers | Methyl methacrylate | Increases Tg and film hardness | Enhanced abrasion resistance |
Soft Monomers | Butyl acrylate | Reduces Tg, improves flexibility | Better fabric hand feel |
Functional Monomers | Hydroxyethyl sulfone acrylate | Enables covalent crosslinking | Superior washing durability [1] |
Fluorinated Monomers | 1H,1H-Perfluorooctyl acrylate | Increases fluorine density | Lower surface energy |
Emulsion stability presents significant challenges due to PFNAC's hydrophobicity (log P > 8). Optimal results are achieved through mixed emulsifier systems combining ionic and nonionic surfactants at 3-6 wt% relative to monomers. Particle size analysis reveals that emulsions with mean diameters of 80-150 nm provide the best balance between storage stability and film-formation characteristics. Post-polymerization stabilization often requires addition of biocides and pH adjustment to 6-7.5 [5].
Advanced polymerization techniques enable precise control over PFNAC copolymer architecture, facilitating the synthesis of materials with tailored surface properties. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using trithiocarbonate chain transfer agents allows synthesis of well-defined block copolymers with PFNAC segments. This technique achieves polydispersity indices (Đ) below 1.3, significantly narrower than conventional radical methods (Đ > 1.8). The resulting amphiphilic block copolymers self-assemble into micellar structures with fluoroalkyl cores during film formation, driving surface fluorine enrichment as evidenced by X-ray photoelectron spectroscopy (XPS) showing F1s intensities increasing from bulk (15 at%) to surface (35 at%) [2].
Atom Transfer Radical Polymerization (ATRP) of PFNAC faces challenges due to potential catalyst poisoning by fluorinated groups, but modified copper-based catalysts with longer alkyl chain ligands (e.g., bis(2-dimethylaminoethyl) ether) partially mitigate this issue. Kinetic studies reveal apparent propagation rate constants (kpapp) approximately 40% lower than non-fluorinated acrylates due to steric hindrance from the perfluorononyl group. Successful ATRP formulations yield gradient copolymers with methyl methacrylate showing surface energies as low as 8 mN/m at 30 mol% PFNAC content [2].
Nitroxide-Mediated Polymerization (NMP) employing SG1 (N-tert-butyl-N-[1-diethylphosphono(2,2-dimethylpropyl)] nitroxide) enables synthesis of PFNAC-containing star copolymers. The technique demonstrates excellent control over molecular weight (Mn = 20,000-100,000 g/mol) when conducted at 120°C in dimethyl sulfoxide. Multi-arm architectures (4-8 arms) exhibit accelerated surface migration compared to linear analogues, reducing the required curing temperature by 20-30°C in textile applications [2].
Table 2: Controlled Polymerization Techniques for PFNAC
Technique | Control Agent | Molecular Weight Precision (Đ) | Key Advantage | Limitation |
---|---|---|---|---|
RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | 1.15-1.30 | Tolerance to functional groups | Requires post-polymerization purification |
ATRP | CuBr/PMDETA complex | 1.20-1.40 | High chain-end fidelity | Fluorine-catalyst interactions |
NMP | SG1 nitroxide | 1.25-1.45 | Metal-free synthesis | Limited to <120°C polymerization |
Macromolecular engineering extends to graft copolymers where PFNAC side chains are attached to polysiloxane backbones via hydrosilylation. This architecture combines the low surface energy of perfluoroalkyl groups with the flexibility of siloxanes, achieving water contact angles >150° while maintaining elongation at break >200%. The grafting density significantly influences repellency performance, with optimal results at 35-40 wt% PFNAC content [2].
Solvent-free processing addresses environmental and regulatory concerns associated with fluorinated acrylates while improving process economics. Reactive extrusion of PFNAC with stearyl acrylate and glycidyl methacrylate in twin-screw extruders achieves >92% monomer conversion in residence times under 5 minutes. The process operates at 140-160°C using peroxide initiators (e.g., dicumyl peroxide at 0.3-0.5 wt%), yielding solid polymer pellets that can be subsequently pulverized for coating applications. This continuous method eliminates VOC emissions and reduces energy consumption by 40% compared to emulsion polymerization [5].
Supercritical carbon dioxide (scCO₂) serves as an environmentally benign reaction medium for PFNAC polymerization, capitalizing on the monomer's high solubility in CO₂ (≈25 g/L at 200 bar and 60°C). Phase behavior studies of analogous compounds (e.g., 1H,1H-perfluorooctyl acrylate) inform optimized reaction conditions where PFNAC polymerization proceeds homogeneously. The technique produces ultra-high molecular weight polymers (Mw > 500,000 g/mol) with narrow particle size distributions (PDI < 1.2) when stabilized by perfluorinated surfactants. Residual monomer removal is simplified through depressurization, yielding products with <0.1% unreacted PFNAC [3].
Photopolymerization under UV irradiation (λ = 365 nm) enables energy-efficient curing of PFNAC-containing formulations. Type II photoinitiators (e.g., benzophenone/amine systems) abstract hydrogen from alkyl chain segments, generating radicals that initiate crosslinking. Synergistic effects are observed when PFNAC is copolymerized with epoxy acrylates, where fluorine migration to the air interface occurs simultaneously with network formation. This dual mechanism achieves curing in <10 seconds at irradiances of 100 mW/cm², reducing energy consumption by 95% compared to thermal curing [5].
Table 3: Green Chemistry Innovations in PFNAC Processing
Innovation | Key Process Parameters | Environmental Benefit | Performance Outcome |
---|---|---|---|
Reactive Extrusion | 140-160°C, 100-300 rpm screw speed | Zero VOC emissions, 40% energy reduction | Mn ≈ 85,000 g/mol, Đ ≈ 2.3 |
scCO₂ Polymerization | 200-300 bar, 60-80°C | Complete solvent elimination, facile monomer recovery | Spherical particles (dn = 200-500 nm) |
UV Curing | 100-300 mW/cm² UV-A, <60s exposure | 95% less energy vs thermal curing | Instant crosslinking with >150° contact angle |
Microwave-assisted synthesis enhances reaction kinetics for PFNAC copolymerization in solventless systems. Using 2,2'-azobis(2-methylbutyronitrile) (AMBN) as initiator, near-quantitative conversions occur in 15-20 minutes at 80°C under microwave irradiation, compared to 6+ hours conventionally. The accelerated polymerization does not compromise molecular weight characteristics (Mn ≈ 75,000 g/mol, Đ ≈ 1.9) and improves batch-to-batch consistency [5]. Further developments focus on enzymatic catalysis, where Candida antarctica lipase B (CAL-B) facilitates transesterification between perfluorononyl alcohol and vinyl acrylate, providing a route to PFNAC without acryloyl chloride intermediates. This biosynthetic approach achieves 85% yield at 50°C in tert-butanol, significantly reducing halogenated waste streams [2].
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